Zirconium difluoride
Description
Zirconium difluoride (ZrF₂) is a binary inorganic compound where zirconium exhibits a +2 oxidation state. This contrasts with the more common zirconium tetrafluoride (ZrF₄), where zirconium is in the +4 oxidation state. ZrF₂ is synthesized through solid-state reactions between metallic zirconium and rare-earth fluorides at elevated temperatures, as observed in studies involving zirconium-rare-earth fluoride mixtures .
Structure
2D Structure
Properties
Molecular Formula |
F2Zr |
|---|---|
Molecular Weight |
129.22 g/mol |
IUPAC Name |
difluorozirconium |
InChI |
InChI=1S/2FH.Zr/h2*1H;/q;;+2/p-2 |
InChI Key |
COSHNDIHSFYGTR-UHFFFAOYSA-L |
Canonical SMILES |
F[Zr]F |
Origin of Product |
United States |
Preparation Methods
Direct Fluorination of Zirconium Compounds
One traditional and direct method to prepare this compound involves the fluorination of zirconium metal or zirconium oxide using elemental fluorine or hydrogen fluoride gas under controlled conditions. This method requires careful handling due to the corrosive and toxic nature of fluorine-containing gases.
Reaction:
$$
\text{Zr} + 2 \text{HF} \rightarrow \text{ZrF}2 + \text{H}2
$$This gas-solid reaction typically occurs at elevated temperatures (above 300°C) to facilitate the formation of this compound.
The product is often obtained as a solid crystalline material, which can be further purified by sublimation or recrystallization.
Precipitation from Zirconium Fluoride Solutions
A well-documented approach involves the precipitation of zirconium fluoride hydrates from aqueous solutions containing zirconium salts and fluoride ions, followed by dehydration to yield this compound.
Chapman et al. (1959) describe the formation of zirconium fluoride monohydrate (ZrF4·H2O) and trihydrate (ZrF4·3H2O) by dissolving zirconium nitrate in a mixture of concentrated nitric acid and dilute hydrofluoric acid, with controlled fluoride-to-zirconium ratios.
The precipitated hydrates can be converted to anhydrous this compound by controlled heating and dehydration under vacuum or inert atmosphere to prevent hydrolysis.
| Compound | Formula | Fluoride-to-Zirconium Ratio | Hydration State | Notes |
|---|---|---|---|---|
| Zirconium fluoride monohydrate | ZrF4·H2O | ~4:1 | 1 molecule H2O | Principal solid phase formed in acidic fluoride solutions |
| Zirconium fluoride trihydrate | ZrF4·3H2O | ~4:1 | 3 molecules H2O | Less common, forms under different conditions |
Hydrothermal Synthesis and Sol-Gel Methods
While specific reports on this compound synthesis via sol-gel or hydrothermal routes are limited, analogous zirconium fluoride-based materials and zirconium oxide nanoparticles have been synthesized by these methods, which may be adapted for ZrF_2 preparation.
Hydrothermal synthesis involves reacting zirconium precursors in aqueous media at elevated temperatures and pressures, often with fluoride ions present to induce fluoride incorporation.
The sol-gel method, widely used for zirconium oxide nanoparticles, can be modified by introducing fluoride sources during the hydrolysis and condensation stages of zirconium alkoxide precursors, potentially yielding fluoride-containing zirconium compounds.
These methods allow control over particle size, morphology, and crystallinity, which are critical for applications requiring nanoscale zirconium fluoride materials.
Zirconium Fluoride Complexes and Layered Compounds
Research has also focused on zirconium fluoride complexes with organic ligands, which can be precursors or intermediates in zirconium fluoride synthesis.
Costantino et al. (2002) reported the preparation of layered zirconium fluoride alkylamino diphosphonates with formula ZrF(O3PCH2)2NHCnH_2n+1, demonstrating the ability to design zirconium fluoride materials with tailored layered structures.
These complexes are synthesized by reacting zirconium fluoride species with phosphonate ligands under controlled conditions, often in aqueous or mixed solvent systems.
Such materials can be thermally decomposed or chemically treated to yield this compound phases with unique properties.
Analytical and Characterization Data
Chemical Analysis and X-ray Diffraction
Chapman’s study provides extensive chemical analyses of zirconium fluoride hydrates, using methods such as pyrohydrolysis for fluoride determination, amperometric titration for zirconium content, and Kjeldahl procedure for nitrate content.
X-ray powder diffraction (XRD) patterns confirm the crystallinity and phase purity of the prepared zirconium fluoride hydrates and anhydrous phases.
The monohydrate and trihydrate phases exhibit distinct diffraction patterns, which serve as fingerprints for phase identification.
Solubility and Stability
The solubility of basic zirconium trifluoride in nitric acid was measured at various temperatures, showing decreased solubility with increasing acidity and temperature.
Stability studies indicate that zirconium fluoride hydrates are relatively stable in acidic fluoride solutions but can hydrolyze or transform under alkaline or neutral conditions.
Comparative Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Product Form | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct fluorination | Zirconium metal + HF or F_2 | Elevated temperature (>300°C) | Anhydrous ZrF_2 solid | Direct synthesis, pure product | Requires handling toxic gases |
| Precipitation from solution | Zirconium nitrate + HF + HNO_3 | Room temperature, acidic media | Hydrated zirconium fluoride | Simple, scalable | Requires dehydration step |
| Hydrothermal/sol-gel (adapted) | Zirconium alkoxides + fluoride | Elevated temp/pressure (180°C) | Nanoparticles or powders | Control over morphology | Less documented for ZrF_2 |
| Complex formation with ligands | ZrF_4 + phosphonates | Ambient to moderate temp | Layered zirconium fluoride complexes | Tunable structure | Requires organic ligands, complex |
Summary and Research Outlook
The preparation of this compound primarily relies on fluorination reactions and precipitation from fluoride-rich acidic solutions, with subsequent dehydration steps to obtain the anhydrous form. Analytical techniques such as X-ray diffraction and chemical titrations are essential for confirming phase purity and composition.
Emerging methods involving hydrothermal synthesis and sol-gel processes adapted from zirconium oxide nanoparticle preparation offer promising routes for nanoscale zirconium fluoride materials, though detailed protocols are less established.
Additionally, the synthesis of zirconium fluoride-organic complexes opens avenues for designing layered materials with potential for controlled fluoride release or adsorption.
Chemical Reactions Analysis
Zirconium fluoride undergoes various chemical reactions:
Oxidation and Reduction: Zirconium fluoride can be reduced to zirconium metal using reducing agents like calcium or magnesium.
It forms double salts with other fluorides, such as potassium hexafluorozirconate, by reacting with potassium fluoride:Substitution Reactions: ZrF4+2KF→K2ZrF6
Zirconium fluoride hydrolyzes in water to form zirconium hydroxide and hydrofluoric acid:Hydrolysis: ZrF4+4H2O→Zr(OH)4+4HF
Complex Formation: It forms complexes with various ligands, enhancing its reactivity and applications
Scientific Research Applications
Catalytic Applications
Zirconium difluoride has been investigated as a catalyst in various chemical reactions. One notable application is its role in enhancing oxygen evolution reactions in electrochemical systems. Research indicates that zirconium fluoride-supported high-entropy fluorides can serve as effective catalysts, improving the efficiency of these reactions due to their structural and compositional advantages .
Case Study: Oxygen Evolution Reaction
- Research Findings : The combination of this compound with other fluorides enhances catalytic activity, which is crucial for energy conversion technologies.
- Mechanism : Detailed characterization studies reveal that the material's structure facilitates electron transfer processes necessary for efficient catalysis.
Fluoride Removal from Water
This compound is also utilized in environmental applications, particularly in the removal of fluoride ions from contaminated water sources. Various studies have demonstrated its effectiveness when incorporated into composite materials or frameworks.
Case Study: Adsorption Studies
- Material : Zirconium-based metal-organic frameworks (MOFs) such as UiO-66 and MOF-801 have been developed to enhance fluoride adsorption capacity.
- Performance Metrics :
- Maximum Removal Efficiency : Studies show that these materials can achieve fluoride removal efficiencies exceeding 90% under optimal conditions .
- Kinetics : The adsorption process typically follows pseudo-second-order kinetics, indicating a strong interaction between the adsorbent and fluoride ions .
| Material Type | Maximum Adsorption Capacity (mg/g) | Removal Efficiency (%) | Optimal pH |
|---|---|---|---|
| MOF-801 | 19.42 | 92.3 | 7 |
| UiO-66-NH₂ | 95 | 95 | 8 |
Material Science
In material science, this compound is explored for its potential in developing advanced materials with specific properties such as high thermal stability and corrosion resistance. Its incorporation into composites can enhance mechanical properties and durability.
Case Study: Composite Materials
- Application : this compound is used in creating hybrid sorbents by modifying activated carbon, which significantly improves fluoride adsorption capacity.
- Methodology : The activation process involves impregnation with zirconium compounds to form a composite that exhibits enhanced adsorption capabilities .
Mechanism of Action
The mechanism of action of zirconium fluoride involves its ability to form strong bonds with fluoride ions. In fluoride removal applications, zirconium-based adsorbents exhibit high performance due to electrostatic interactions between fluoride ions and zirconium sites, as well as hydrogen bonding with functional groups in the adsorbent material . The adsorption process follows a pseudo-second-order kinetic model, indicating chemisorption as the primary mechanism .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 129.22 g/mol (calculated from atomic weights: Zr = 91.22, F = 19.00).
- Composition : 70.6% Zr, 29.4% F by mass.
- Oxidation State : Zirconium in ZrF₂ is divalent, a less common state compared to its typical quadrivalent state in most compounds .
Applications :
ZrF₂ is utilized in catalytic systems, such as in the polymerization of ethylene and propylene when combined with aluminum and boron co-catalysts (e.g., HAlBui₂ and B(C₆F₅)₃). These systems form hydride-containing zirconium complexes with high catalytic activity .
Comparison with Similar Compounds
ZrF₂ vs. Zirconium Tetrafluoride (ZrF₄)
Structural and Reactivity Differences :
- ZrF₄ adopts a prototypical octahedral geometry in the solid state, while ZrF₂’s structure remains less characterized due to its lower stability .
- ZrF₄ is commercially significant in optical materials, whereas ZrF₂’s applications are niche, primarily in catalysis .
Comparison with Other Zirconium Halides
| Compound | Formula | Oxidation State | Key Properties |
|---|---|---|---|
| ZrCl₂ | ZrCl₂ | +2 | Similar to ZrF₂; used in niche synthesis |
| ZrCl₄ | ZrCl₄ | +4 | Industrial precursor for zirconium metal |
| ZrF₂ | ZrF₂ | +2 | Catalytic applications |
- Chlorides vs. Fluorides : ZrCl₂ and ZrF₂ share a +2 oxidation state, but fluoride compounds generally exhibit higher thermal stability and ionic character due to fluorine’s electronegativity .
ZrF₂ vs. Hafnium Difluoride (HfF₂)
Zirconium and hafnium exhibit nearly identical chemical behaviors due to their similar atomic radii and electronic configurations (d²sp³ hybridization) .
- Differences : HfF₂ may have slightly higher density and atomic radius, influencing reactivity in specific environments.
Comparison with Non-Zirconium Difluorides
- Structural Contrast : ZrF₂ is a metal fluoride with ionic bonding, whereas XeF₂ and peroxydisulfuryl difluoride are covalent or radical-generating compounds .
Health and Environmental Considerations
Q & A
Q. What are the optimal synthesis methods for producing high-purity zirconium difluoride (ZrF₂) for experimental studies?
Methodological Answer : High-purity ZrF₂ can be synthesized via direct fluoridation of zirconium metal or zirconium oxide (ZrO₂) using anhydrous hydrogen fluoride (HF) at elevated temperatures (300–500°C). Alternative methods include solvothermal synthesis in non-aqueous solvents (e.g., ethanol-HF mixtures) to control particle size and crystallinity. Post-synthesis purification involves sublimation under inert gas flow to remove unreacted precursors or byproducts. Characterization should include X-ray diffraction (XRD) for phase identification, energy-dispersive X-ray spectroscopy (EDS) for stoichiometric validation, and nuclear magnetic resonance (NMR) to detect residual solvents .
Q. How can researchers characterize the structural and electronic properties of ZrF₂?
Methodological Answer :
- Structural Analysis : Use XRD to determine crystal lattice parameters (e.g., monoclinic vs. tetragonal phases) and Raman spectroscopy to identify vibrational modes linked to Zr-F bonds.
- Electronic Properties : Employ X-ray photoelectron spectroscopy (XPS) to analyze oxidation states (Zr⁴+ vs. Zr³+) and ultraviolet-visible (UV-Vis) spectroscopy to study optical bandgaps.
- Cross-Validation : Compare experimental data with density functional theory (DFT) simulations to resolve discrepancies in bond-length calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for ZrF₂ under extreme conditions?
Methodological Answer : Contradictions often arise from variations in synthesis conditions (e.g., trace oxygen or moisture). To address this:
Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres (e.g., argon vs. vacuum).
Perform in situ high-temperature XRD to monitor phase transitions.
Compare results with computational models (e.g., molecular dynamics simulations) to predict decomposition pathways. Purity thresholds (>99.5%) must be verified via inductively coupled plasma mass spectrometry (ICP-MS) .
Q. What experimental frameworks are suitable for studying ZrF₂’s reactivity with rare-earth dopants in optical applications?
Methodological Answer : Adopt a modified PICOT framework tailored to materials science:
- Population : ZrF₂ matrix.
- Intervention : Doping with rare-earth ions (e.g., Eu³+, Er³+) via co-precipitation or melt-quenching.
- Comparison : Undoped ZrF₂ vs. doped samples.
- Outcome : Luminescence efficiency, refractive index, and thermal quenching behavior.
- Timeframe : Long-term stability tests under UV irradiation.
Validate outcomes using photoluminescence spectroscopy and time-resolved emission decay measurements .
Q. How can researchers design experiments to analyze ZrF₂’s role in fluoride-ion conductivity for solid-state batteries?
Methodological Answer :
Sample Preparation : Fabricate dense ZrF₂ pellets via spark plasma sintering (SPS) to minimize grain boundaries.
Ionic Conductivity : Measure using electrochemical impedance spectroscopy (EIS) across temperatures (25–300°C).
Defect Analysis : Pair results with positron annihilation lifetime spectroscopy (PALS) to identify fluoride-ion vacancies.
Contradiction Management : If conductivity data conflicts with literature, re-evaluate synthesis atmosphere (e.g., moisture content) and doping strategies (e.g., aliovalent cations like Ca²+) .
Data Analysis and Validation
Q. What statistical tools are recommended for analyzing inconsistencies in ZrF₂’s spectroscopic data?
Methodological Answer :
- Multivariate Analysis : Use principal component analysis (PCA) to identify outlier spectra caused by impurities.
- Error Propagation : Apply Monte Carlo simulations to quantify uncertainties in bond-length measurements from XRD refinements.
- Reproducibility : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to validate experimental designs and ensure data alignment with research objectives .
Cross-Disciplinary Applications
Q. How can ZrF₂’s properties be optimized for use in nuclear reactor shielding materials?
Methodological Answer :
- Neutron Absorption : Test ZrF₂ composites (e.g., ZrF₂-B₄C) using neutron flux simulations (MCNP code) and experimental irradiation.
- Thermal Stability : Evaluate radiation-induced amorphization via transmission electron microscopy (TEM).
- Data Interpretation : Cross-reference results with zirconium-based alloys (e.g., Zircaloy) to identify trade-offs between mechanical strength and neutron attenuation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
